molecular formula C10H10BrNO B11730601 N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine

N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine

Cat. No.: B11730601
M. Wt: 240.10 g/mol
InChI Key: BOJPQWPVJLRDSH-BENRWUELSA-N
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Description

N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a bromine atom and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the reaction of 4-bromo-2-methyl-2,3-dihydro-1H-indene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxime derivatives, amines, and various substituted compounds depending on the reagents used .

Scientific Research Applications

N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is unique due to its specific structure, which includes both a bromine atom and a hydroxylamine group.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(NZ)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10-

InChI Key

BOJPQWPVJLRDSH-BENRWUELSA-N

Isomeric SMILES

CC\1CC2=C(/C1=N\O)C=CC=C2Br

Canonical SMILES

CC1CC2=C(C1=NO)C=CC=C2Br

Origin of Product

United States

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